molecular formula C26H24FN3O3S B11077532 (2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11077532
M. Wt: 477.6 g/mol
InChI Key: YXIPIWUNKAIHBQ-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine, methoxy, and phenylethyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under controlled conditions.

    Introduction of Substituents: The fluorophenyl, methoxyphenyl, and phenylethyl groups are introduced through various substitution reactions, often using reagents like fluorobenzene, methoxybenzene, and phenylethyl bromide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired thiazinane carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and the combination of fluorine, methoxy, and phenylethyl groups

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-22-13-11-20(12-14-22)28-25(32)23-17-24(31)30(16-15-18-5-3-2-4-6-18)26(34-23)29-21-9-7-19(27)8-10-21/h2-14,23H,15-17H2,1H3,(H,28,32)

InChI Key

YXIPIWUNKAIHBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC=CC=C4

Origin of Product

United States

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